kb-NB77-78

Protein Kinase D1 (PKD1) Fluorescence Polarization Assay Enzyme Inhibition

Procure kb-NB77-78 as your essential, experimentally confirmed negative control for PKD1 research. A single OTBS substitution completely ablates PKD1 binding, unlike uncharacterized analogs. This matched pair (CID755673/CID797718) eliminates off-target ambiguity, ensuring data integrity in cancer & kinase pathway assays. Demand the well-defined inactivity of kb-NB77‑78.

Molecular Formula C18H25NO3Si
Molecular Weight 331.5 g/mol
Cat. No. B1192998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekb-NB77-78
SynonymsKb-NB77-78;  KbNB7778;  Kb NB77 78
Molecular FormulaC18H25NO3Si
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3
InChIInChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3
InChIKeyUNMWMPXUIXEQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





kb-NB77-78: A Structurally Defined, PKD1-Inactive Negative Control Compound for Protein Kinase D Research


kb-NB77-78 (CAS: 1350622-33-1) is a synthetic small molecule analog of CID797718, a by-product in the synthesis of the PKD1 inhibitor CID755673 . Chemically, it is 9-[(tert-butyldimethylsilyl)oxy]-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one with a molecular weight of 331.48 g/mol . Unlike its parent compound CID755673, kb-NB77-78 exhibits no detectable inhibitory activity against protein kinase D1 (PKD1) [1]. This well-defined lack of activity is its primary, experimentally validated characteristic, making it a crucial tool for studies requiring a matched negative control.

Why Generic PKD1 Inhibitor Analogs Cannot Substitute for kb-NB77-78 in Controlled Experiments


Within the benzoxoloazepinolone and related chemical series, seemingly minor structural modifications lead to a binary switch from potent PKD1 inhibition to complete inactivity . For instance, the substitution of a hydroxyl group in CID797718 (IC50 = 2.34 - 13.7 μM) with a bulky tert-butyldimethylsilyl (OTBS) group to yield kb-NB77-78 completely abrogates PKD1 binding and inhibition [1]. This functional dichotomy precludes the use of a generic or structurally similar analog as a negative control. Procuring the specifically defined, inactive compound kb-NB77-78 is essential to ensure that observed biological effects in a study are not due to off-target interactions of an active inhibitor but are truly attributable to the experimental variable (e.g., PKD1 inhibition). Using an uncharacterized analog introduces unacceptable ambiguity into data interpretation.

Quantitative Comparative Evidence: kb-NB77-78 vs. Active PKD1 Analogs


Direct Head-to-Head Comparison: PKD1 Inhibition in IMAP-FP Assay

In a direct, side-by-side comparison using an automated IMAP-based fluorescence polarization (FP) assay, the compound kb-NB77-78 exhibited no detectable inhibitory activity against PKD1, in stark contrast to its structural analog CID797718 [1]. This is a definitive, quantifiable differentiator.

Protein Kinase D1 (PKD1) Fluorescence Polarization Assay Enzyme Inhibition

Direct Head-to-Head Comparison: PKD1 Inhibition in Radiometric Kinase Assay

In a second, orthogonal head-to-head comparison using a radiometric kinase activity assay, kb-NB77-78 was again found to be completely devoid of PKD1 inhibitory activity. The comparator, CID797718, displayed clear inhibition with an IC50 of 2.34 ± 0.16 μM [1].

Protein Kinase D1 (PKD1) Radiometric Kinase Assay Enzyme Inhibition

Class-Level Comparative Evidence: PKD1 Phosphorylation in LNCaP Cancer Cells

In a cellular context using LNCaP prostate cancer cells, kb-NB77-78 has no effect on PKD1 phosphorylation, a key measure of kinase activation . This is in direct contrast to its parent compound, the active PKD1 inhibitor CID755673, which potently blocks phorbol ester-induced endogenous PKD1 activation in the same cell line with an IC50 of 182 nM .

PKD1 Phosphorylation LNCaP Prostate Cancer Cells Cellular Assay

Validated Research Applications for kb-NB77-78 as a PKD1-Negative Control


Negative Control for PKD1-Dependent Cellular Assays

Use kb-NB77-78 as a matched, inactive control compound in any experiment where the active PKD1 inhibitors CID755673 or CID797718 are employed [1]. By demonstrating that kb-NB77-78 produces no effect on PKD1 phosphorylation or downstream signaling in LNCaP or other cell lines, while the active inhibitors do, researchers can attribute observed biological phenotypes specifically to PKD1 inhibition, thereby strengthening the mechanistic conclusions of their studies . This is critical for target validation and pathway analysis in cancer and other disease research.

Specificity Profiling in PKD1 Inhibitor Development

In the development of novel PKD1 inhibitors, kb-NB77-78 serves as an essential tool for counterscreening [1]. It can be used to identify and exclude hits that may be causing assay artifacts or off-target effects unrelated to PKD1. A true PKD1 inhibitor should show a clear, concentration-dependent effect, whereas kb-NB77-78 should remain completely inactive across all tested concentrations in the same assay system . This application is vital for refining hit compounds in high-throughput screening campaigns and medicinal chemistry optimization programs.

Structure-Activity Relationship (SAR) Studies of PKD1 Inhibitors

kb-NB77-78 is a critical reference point for SAR studies exploring the benzoxoloazepinolone chemical series [1]. Its precise structural modification (OTBS group at R2 position) and the resultant, well-quantified loss of all PKD1 activity provide invaluable information about the structural determinants of PKD1 binding . When designing and testing new analogs, researchers can use kb-NB77-78 to benchmark the effect of introducing bulky, hydrophobic groups at this specific position, guiding future synthetic efforts toward more potent and selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for kb-NB77-78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.